molecular formula C18H10ClF3N4O B2477200 2-[(4-Chlorophenyl)amino]-6-oxo-4-[4-(trifluoromethyl)phenyl]-1,6-dihydropyrimidine-5-carbonitrile CAS No. 1349445-93-7

2-[(4-Chlorophenyl)amino]-6-oxo-4-[4-(trifluoromethyl)phenyl]-1,6-dihydropyrimidine-5-carbonitrile

Cat. No. B2477200
CAS RN: 1349445-93-7
M. Wt: 390.75
InChI Key: OYHFFCLTLBDSLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Chlorophenyl)amino]-6-oxo-4-[4-(trifluoromethyl)phenyl]-1,6-dihydropyrimidine-5-carbonitrile is a useful research compound. Its molecular formula is C18H10ClF3N4O and its molecular weight is 390.75. The purity is usually 95%.
BenchChem offers high-quality 2-[(4-Chlorophenyl)amino]-6-oxo-4-[4-(trifluoromethyl)phenyl]-1,6-dihydropyrimidine-5-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(4-Chlorophenyl)amino]-6-oxo-4-[4-(trifluoromethyl)phenyl]-1,6-dihydropyrimidine-5-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analytical Techniques in Pharmacokinetics

Accelerator mass spectrometry (AMS) has been employed in human mass balance and pharmacokinetic studies involving structurally similar compounds to 2-[(4-Chlorophenyl)amino]-6-oxo-4-[4-(trifluoromethyl)phenyl]-1,6-dihydropyrimidine-5-carbonitrile. One study demonstrated the use of AMS in evaluating the metabolism and mass balance of a farnesyl transferase inhibitor, showing the potential of this technique in pharmacokinetic investigations with extremely low radioactive dosages, minimizing radiation exposure while providing detailed metabolic and excretory profiles (Garner et al., 2002).

Industrial Safety and Toxicology

A case report highlighted the importance of safety measures in industrial settings involving compounds with structural components similar to 2-[(4-Chlorophenyl)amino]-6-oxo-4-[4-(trifluoromethyl)phenyl]-1,6-dihydropyrimidine-5-carbonitrile. The inhalation of 5-amino-2-(trifluoromethyl)pyridine, an intermediate in pharmaceutical production, led to severe health consequences, underscoring the need for stringent safety protocols and awareness of the potential toxic effects of such compounds (Tao et al., 2022).

Environmental Impact and Human Health

Research on polychlorinated biphenyls (PCBs) and their metabolites, which share structural similarities with the chlorophenyl component of 2-[(4-Chlorophenyl)amino]-6-oxo-4-[4-(trifluoromethyl)phenyl]-1,6-dihydropyrimidine-5-carbonitrile, indicates potential environmental and health concerns. Studies have focused on the impact of these compounds on human health, including their role in breast cancer risk and cognitive functioning, highlighting the importance of understanding the environmental persistence and biological effects of such compounds (Laden et al., 2001; Ribas‐Fitó et al., 2006).

properties

IUPAC Name

2-(4-chloroanilino)-6-oxo-4-[4-(trifluoromethyl)phenyl]-1H-pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClF3N4O/c19-12-5-7-13(8-6-12)24-17-25-15(14(9-23)16(27)26-17)10-1-3-11(4-2-10)18(20,21)22/h1-8H,(H2,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYHFFCLTLBDSLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)NC(=N2)NC3=CC=C(C=C3)Cl)C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Chlorophenyl)amino]-6-oxo-4-[4-(trifluoromethyl)phenyl]-1,6-dihydropyrimidine-5-carbonitrile

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